molecular formula C20H22N2O5S B4116086 N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide

N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4116086
M. Wt: 402.5 g/mol
InChI Key: RUBTYKXXGLZEJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide, also known as MDMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. MDMP is a piperidine derivative that acts as a selective agonist of the serotonin 5-HT2A receptor.

Mechanism of Action

N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide acts as a selective agonist of the serotonin 5-HT2A receptor, binding to the receptor and activating it. This leads to an increase in the levels of serotonin in the brain, which can have a range of effects on mood, cognition, and perception. N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to induce hallucinogenic effects in animal models, similar to those produced by other 5-HT2A receptor agonists such as LSD and psilocybin.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter serotonin in the brain, which can have effects on mood, cognition, and perception. N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide has been shown to induce changes in brain activity, particularly in regions associated with visual processing and perception. It has also been shown to increase heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide has several advantages for lab experiments. It is a selective agonist of the serotonin 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various neurological disorders. N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide has also been shown to induce hallucinogenic effects in animal models, which can be useful for studying the neural mechanisms underlying these effects. However, N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide has several limitations, including its complex synthesis process and potential for abuse.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide. One area of interest is the role of the 5-HT2A receptor in neurological disorders, such as depression, anxiety, and schizophrenia. N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide could be used as a tool for investigating the mechanisms underlying these disorders and developing new treatments. Another area of interest is the potential therapeutic applications of N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide. It has been shown to have anti-inflammatory and neuroprotective effects in animal models, suggesting that it could be useful for treating neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for further research on the safety and potential for abuse of N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide, particularly in the context of recreational use.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide has been studied for its potential applications in medical research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-1,3-benzodioxol-5-yl-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide has been used in studies investigating the role of the 5-HT2A receptor in various neurological disorders, such as schizophrenia, depression, and anxiety.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-14-4-7-17(8-5-14)28(24,25)22-10-2-3-15(12-22)20(23)21-16-6-9-18-19(11-16)27-13-26-18/h4-9,11,15H,2-3,10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBTYKXXGLZEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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